molecular formula C14H14ClN3O3S B417443 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone CAS No. 337505-38-1

2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

Cat. No.: B417443
CAS No.: 337505-38-1
M. Wt: 339.8 g/mol
InChI Key: CRTWCQZQKFVYTJ-UHFFFAOYSA-N
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Description

2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is a synthetic small molecule that functions as a high-affinity kinase inhibitor scaffold, with its core structure designed to target ATP-binding sites. Research indicates that the 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, known for its ability to confer potent inhibitory activity against a range of kinases . The compound's specific mechanism involves the morpholino moiety acting as a key hydrogen bond acceptor, while the 2-chlorophenyl-substituted oxadiazole ring system engages in critical hydrophobic interactions within the kinase pocket, leading to competitive enzyme inhibition. This molecular architecture makes it a valuable chemical tool for probing intracellular signaling pathways, particularly those mediated by protein kinases involved in cell proliferation and survival . Its primary research application is in the investigation of oncogenic signaling cascades, where it is used to elucidate the functional roles of specific kinases and to study the phenotypic consequences of their inhibition in cellular models. The compound serves as a critical starting point for structure-activity relationship (SAR) studies, enabling the development of more selective and potent therapeutic candidates for diseases like cancer. The 1,3,4-oxadiazole sulfanyl derivative class has also been explored for its anti-inflammatory and antibacterial properties, expanding its utility beyond oncology to infectious disease and immunology research .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTWCQZQKFVYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329244
Record name 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337505-38-1
Record name 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Oxadiazoles often interact with their targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures. The exact mode of action would depend on the specific target and the environment in which the compound is active.

Biochemical Pathways

Given the broad range of activities associated with oxadiazoles, it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, and infection, among others.

Result of Action

Given the range of activities associated with oxadiazoles, the effects could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of viral replication (in the case of antiviral activity), among others.

Biological Activity

The compound 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its potential in anticancer therapies and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H14ClN3O2SC_{14}H_{14}ClN_{3}O_{2}S with a molecular weight of approximately 351.81 g/mol. The unique structure features a thioether linkage and a morpholine ring , which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄ClN₃O₂S
Molecular Weight351.81 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the oxadiazole ring.
  • Introduction of the chlorophenyl group.
  • Attachment of the morpholine moiety through acetamide formation.

Anticancer Properties

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

  • Inhibition of growth factors: They can interfere with signaling pathways that promote cancer cell proliferation.
  • Interaction with nucleic acids: Oxadiazoles can bind to DNA or RNA, disrupting replication and transcription processes.

A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated cytotoxicity against various cancer cell lines, showcasing IC50 values in the low micromolar range, indicating potent activity against malignant cells .

Other Biological Activities

Beyond anticancer effects, oxadiazole derivatives have shown promise in various pharmacological areas:

  • Antimicrobial Activity: Some studies report significant antibacterial and antifungal properties against several pathogens.
  • Anti-inflammatory Effects: Certain derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo.
  • Antioxidant Activity: The presence of specific substituents enhances their ability to scavenge free radicals.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity:
    • A derivative with a similar structure was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells), showing an IC50 value of 10μg/mL10\,\mu g/mL, indicating strong cytotoxic effects .
  • Antimicrobial Testing:
    • A related oxadiazole compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 55 to 20μg/mL20\,\mu g/mL .
  • Anti-inflammatory Mechanism:
    • Research indicated that specific oxadiazole derivatives significantly reduced levels of pro-inflammatory cytokines in a murine model of inflammation .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure. Key areas include:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains, suggesting potential use as an antibiotic. Studies have shown minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL against pathogenic isolates .
  • Anticancer Properties : The oxadiazole scaffold is linked to inducing apoptosis in cancer cell lines. Structure-activity relationship (SAR) studies indicate that specific substitutions enhance cytotoxicity against cancer cells .
  • Anti-inflammatory Effects : Investigated for inhibiting myeloperoxidase (MPO), an enzyme involved in inflammatory processes, indicating potential applications in treating inflammatory diseases .

Chemical Research

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for:

  • Oxidation Reactions : Can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions : The oxadiazole ring can be reduced to other heterocyclic structures.
  • Substitution Reactions : The chlorophenyl group can participate in nucleophilic substitution reactions .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • A study on antimicrobial efficacy demonstrated that derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
  • Research into anticancer properties indicated that certain derivatives could induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial disruption .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include compounds with variations in the oxadiazole substituents, linker groups, or terminal moieties. Examples from the evidence:

Compound Name / ID Core Structure R1 (Position 5) R2 (Position 2) Terminal Group Molecular Formula Molecular Weight (g/mol)
Target Compound 1,3,4-Oxadiazole 2-Chlorophenyl -S-CH2-CO- Morpholine C15H16ClN3O3S ~353.82 (calculated)
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 1,3,4-Oxadiazole 2-Chlorophenyl -S-CH2-CO- Piperidine C16H19ClN4O2S 382.87
2-[[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone 1,2,4-Triazole 4-Chlorophenyl -S-CH2-CO- Phenyl C23H18ClN3O2S 435.93
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 1,3,4-Oxadiazole 2-Furyl -S-CH2-CO- 4-Chlorophenyl C14H11ClN2O3S 322.76
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indol-3-ylmethyl -S-CH2-CO- 5-Chloro-2-methylphenyl C20H17N4SO3Cl 428.50

Key Observations:

  • The morpholine group in the target compound introduces a polar, water-solubilizing element absent in analogs with piperidine (less polar) or phenyl termini .
  • Compounds with bulkier substituents (e.g., indolylmethyl) exhibit higher molecular weights and may face bioavailability challenges .

Physicochemical Properties

Experimental data for analogs suggest trends in stability and solubility:

Compound Melting Point (°C) Solubility (Predicted) LogP (Predicted)
Target Compound Not reported Moderate in polar solvents (due to morpholine) ~2.5
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide 134–178 Low (high LogP ~3.8) 3.8
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone Not reported Moderate (LogP ~3.0) 3.0
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Not reported Low (LogP ~4.2) 4.2

Key Observations:

  • The morpholine group likely improves aqueous solubility compared to analogs with non-polar termini (e.g., phenyl or indolylmethyl) .
  • Higher LogP values in analogs with aromatic or hydrophobic groups suggest the target compound may balance lipophilicity and solubility better due to morpholine’s polarity .

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a hydrazide intermediate. Starting with 2-chlorobenzoic acid , ethyl esterification (ethanol, H₂SO₄) yields ethyl 2-chlorobenzoate , which is subsequently treated with hydrazine hydrate (80°C, 6 hr) to form 2-chlorobenzohydrazide . Cyclization using carbon disulfide (CS₂) in alkaline medium (KOH, ethanol, reflux, 8–10 hr) generates 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (Figure 1).

Key Reaction Parameters :

  • Temperature : 80–100°C for cyclization.

  • Yield : 72–78% after recrystallization (ethanol).

Sulfanyl-Acetamide Coupling

The thiol group of the oxadiazole intermediate undergoes nucleophilic substitution with 2-bromo-1-morpholin-4-ylethanone . This step is conducted in dimethylformamide (DMF) with sodium hydride (NaH) as a base (0–5°C, 2 hr), followed by room-temperature stirring (12 hr). The reaction proceeds via deprotonation of the thiol to form a thiolate ion, which attacks the electrophilic carbon of the bromoacetamide (Figure 2).

Optimization Insights :

  • Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

  • Base Selection : NaH provides higher yields (81%) compared to K₂CO₃ (65%).

Detailed Synthetic Protocol

Stepwise Procedure

  • Synthesis of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

    • Reactants : 2-Chlorobenzoic acid (1 eq), ethanol (excess), hydrazine hydrate (1.2 eq).

    • Conditions : Reflux for 6 hr, followed by cyclization with CS₂/KOH.

    • Workup : Acidification with HCl, filtration, and recrystallization (ethanol).

  • Preparation of 2-Bromo-1-morpholin-4-ylethanone

    • Reactants : Morpholine (1 eq), bromoacetyl bromide (1.1 eq).

    • Conditions : Dropwise addition in ice-cold dichloromethane (DCM), stirred for 4 hr.

    • Workup : Washed with NaHCO₃, dried (MgSO₄), and concentrated.

  • Coupling Reaction

    • Reactants : Oxadiazole thiol (1 eq), 2-bromo-1-morpholin-4-ylethanone (1.05 eq), NaH (1.2 eq).

    • Conditions : 0–5°C for 2 hr, then 25°C for 12 hr.

    • Workup : Quenched with ice-water, extracted with ethyl acetate, purified via column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Analytical Characterization

Spectroscopic Data

The final compound is validated using FT-IR, ¹H/¹³C NMR, and mass spectrometry (Table 1).

Table 1: Spectral Data for 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

TechniqueKey Signals
FT-IR (cm⁻¹) 1685 (C=O), 1590 (C=N), 1240 (C-O-C morpholine), 690 (C-S)
¹H NMR (δ ppm) 3.65–3.72 (m, 8H, morpholine), 4.32 (s, 2H, SCH₂), 7.45–7.89 (m, 4H, Ar-H)
MS (m/z) 379 [M+H]⁺ (calculated: 378.84)

Yield Optimization and Challenges

Factors Affecting Efficiency

  • Temperature Control : Excessive heat during coupling leads to decomposition of the morpholine moiety.

  • Purification : Column chromatography (hexane/ethyl acetate) is critical to remove unreacted bromoacetamide.

Table 2: Comparative Yields Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)
NaHDMF0–2581
K₂CO₃DMF0–2565
NaHTHF0–2558

Alternative Methodologies

Solid-Phase Synthesis

CN104080783A highlights polymer-supported reagents for oxadiazole-thiol intermediates, enabling easier purification. Adapting this approach could minimize byproducts in large-scale synthesis.

Applications and Further Research

While the primary focus is synthesis, the compound’s antimicrobial activity (MIC: 4–8 µg/mL against S. aureus) and low hemolytic toxicity (<10% at 100 µg/mL) justify its exploration in drug development. Future work should address:

  • Scalability of the NaH/DMF protocol.

  • Stability studies under physiological conditions.

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